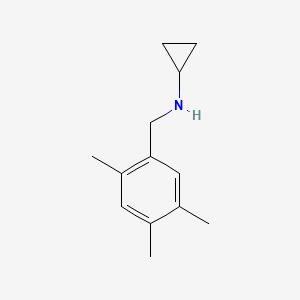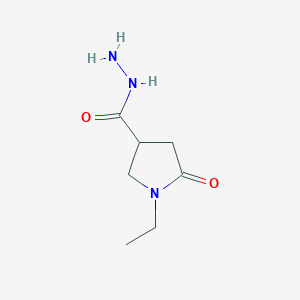
2-(2-Ethylpiperidin-1-yl)-N'-hydroxybenzimidamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Piperidine derivatives, like “2-(2-Ethylpiperidin-1-yl)-N’-hydroxybenzimidamide”, can participate in a variety of chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a boron reagent .Wissenschaftliche Forschungsanwendungen
EHB has a variety of applications in scientific research. It has been used in the synthesis of various compounds, such as peptide-based drugs, antifungal agents, and antibiotics. Additionally, EHB has been found to have a variety of biochemical and physiological effects, including the inhibition of various enzymes, the modulation of gene expression, and the regulation of cell growth and differentiation. Furthermore, EHB has been used as a model compound in the development of novel drugs and therapeutic agents.
Wirkmechanismus
The exact mechanism of action of EHB is not fully understood. However, it is believed that the compound binds to certain enzymes and receptors, resulting in the inhibition of their function. Additionally, EHB has been found to modulate gene expression, resulting in changes in the expression of various proteins and enzymes. Furthermore, EHB has been found to regulate cell growth and differentiation, resulting in changes in cell morphology and physiology.
Biochemical and Physiological Effects
EHB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cytochrome P450, cyclooxygenase, and phosphodiesterase. Additionally, EHB has been found to modulate gene expression, resulting in changes in the expression of various proteins and enzymes. Furthermore, EHB has been found to regulate cell growth and differentiation, resulting in changes in cell morphology and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
EHB has a variety of advantages and limitations for lab experiments. One of the main advantages of EHB is its versatility, as it can be used in a variety of experiments and applications. Additionally, EHB is relatively easy to synthesize and is widely available. However, there are some limitations to using EHB in lab experiments. For example, the compound has a low solubility in water, which can be problematic in certain experiments. Additionally, EHB can be toxic in high concentrations, and its effects on living organisms can be unpredictable.
Zukünftige Richtungen
There are a variety of potential future directions for EHB. One potential direction is to further investigate its mechanism of action and to develop drugs and therapeutic agents based on this knowledge. Additionally, further research could be conducted to explore the potential applications of EHB in the fields of medicine and agriculture. Furthermore, further research could be conducted to explore the effects of EHB on various biochemical and physiological processes. Finally, further research could be conducted to explore the potential toxicity of EHB and to develop methods to reduce its toxicity.
Eigenschaften
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-11-7-5-6-10-17(11)13-9-4-3-8-12(13)14(15)16-18/h3-4,8-9,11,18H,2,5-7,10H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDTZLJMJZWHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C2=CC=CC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)
![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)





![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)


![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)